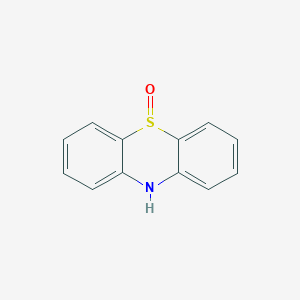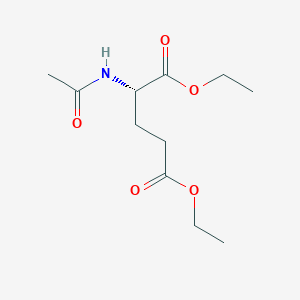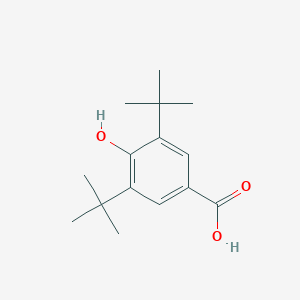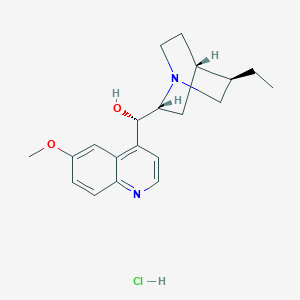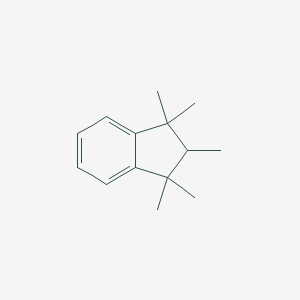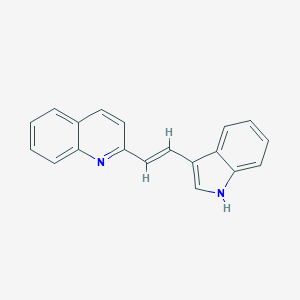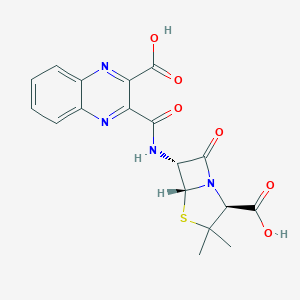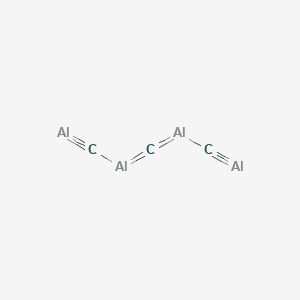
溴三乙基硅烷
描述
Bromotriethylsilane, commonly referred to as BES, is a versatile organobromine compound that is widely used in a variety of scientific research applications. This compound is particularly useful in organic synthesis, due to its reactivity and stability. It is also used in a wide range of biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
溴代醇的合成
溴三乙基硅烷是甘油在无溶剂条件下转化为溴代醇的非常有效的试剂 . 溴代醇是精细化学品生产中有用的中间体 .
生物柴油生产
由于甘油是生物柴油生产中的相关副产物,因此溴三乙基硅烷已被测试为酸性条件下酯交换反应的介质 . 该方法以良好的产率从蓖麻油中提供脂肪酸甲酯 (FAME),以及来自甘油的溴代醇 .
内酯的裂解
溴三乙基硅烷被用作一种温和且选择性的试剂,用于裂解内酯 . 内酯是用于各种化学反应的环状酯。
环氧化物的裂解
环氧化物是用于各种化学反应的环状醚。 溴三乙基硅烷被用作一种温和且选择性的试剂,用于裂解环氧化物 .
缩醛的裂解
缩醛是用于各种化学反应的官能团。 溴三乙基硅烷被用作一种温和且选择性的试剂,用于裂解缩醛 .
膦酸酯的裂解
膦酸酯是用于各种化学反应的官能团。 溴三乙基硅烷被用作一种温和且选择性的试剂,用于裂解膦酸酯 .
某些醚的裂解
醚是一类含有醚基的化合物。 溴三乙基硅烷被用作一种温和且选择性的试剂,用于裂解某些醚 .
硅烯醇醚的形成
硅烯醇醚是一类用于各种化学反应的化合物。 溴三乙基硅烷被用作形成硅烯醇醚的有效试剂
安全和危害
作用机制
Target of Action
Bromotriethylsilane, also known as Triethylbromosilane, is primarily used as a reagent in the conversion of glycerol into bromohydrins . Glycerol, a by-product of biodiesel production, serves as the main target for Bromotriethylsilane .
Mode of Action
Bromotriethylsilane acts as an efficient reagent in the solvent-free conversion of glycerol into bromohydrins . This conversion is a crucial step in the production of fine chemicals . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in very good yields .
Biochemical Pathways
The bromination of glycerol to produce α-monobromohydrin (1-MBH) and α,γ-dibromohydrin (1,3-DBH) is an important process for the production of these bromoderivatives, which are widely applied as fine chemicals in organic syntheses . In particular, 1,3-DBH could be oxidized to 1,3-dibromoacetone, a versatile building block for several compounds important as drugs, antibacterials, or inhibitors .
Result of Action
The primary result of Bromotriethylsilane’s action is the conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . These bromohydrins can then be further processed into a variety of other compounds, including drugs, antibacterials, and inhibitors .
Action Environment
The action of Bromotriethylsilane is influenced by the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, it has been tested as a mediator in transesterification in acidic conditions .
属性
IUPAC Name |
bromo(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKORWKZRPKRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061489 | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1112-48-7 | |
| Record name | Bromotriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, bromotriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of Triethylbromosilane and are there any studies on its conformational behavior?
A1: Triethylbromosilane (Bromotriethylsilane) has the molecular formula C6H15BrSi []. A study utilizing a combination of theoretical calculations (ab initio and density functional theory) and experimental data from gas phase electron diffraction, along with IR and Raman spectroscopy, revealed the presence of multiple conformers of Triethylbromosilane in the gas phase [].
Q2: Are there any spectroscopic characterizations available for Triethylbromosilane?
A2: Yes, alongside the structural studies, researchers utilized both IR and Raman spectroscopy to characterize Triethylbromosilane []. These spectroscopic analyses were crucial in confirming the presence of different conformations and assigning vibrational modes to the molecule.
Q3: Has Triethylbromosilane been used in any notable chemical reactions?
A3: While not extensively discussed in the provided papers, Triethylbromosilane is known to react with triethyl phosphite and sodium dialkyl phosphites []. The structures of the products formed in these reactions have been investigated, providing insights into the reactivity of Triethylbromosilane with phosphorus-containing compounds.
Q4: Are there any computational studies related to Triethylbromosilane?
A4: Yes, theoretical calculations using ab initio and density functional theory methods have been employed to investigate the conformations and structures of Triethylbromosilane []. These computational approaches provided valuable insights into the molecular geometry and energetics of different conformers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




